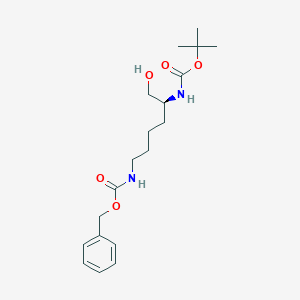

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Description

Properties

IUPAC Name |

benzyl N-[(5S)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAPMZGXJGUYNO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448233 | |

| Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82689-20-1 | |

| Record name | Phenylmethyl N-[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-hydroxyhexyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82689-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl tert-butyl [(5S)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

CAS Number: 82689-20-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, also known as Boc-Lys(Cbz)-ol, is a pivotal bifunctional molecule extensively utilized in the fields of medicinal chemistry and drug discovery. Its structure, featuring orthogonally protected amine groups and a primary alcohol, makes it a versatile building block, particularly in the synthesis of complex molecules such as peptide mimics and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allow for selective deprotection and subsequent functionalization, enabling the stepwise construction of intricate molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Boc-Lys(Cbz)-ol) | N-α-Boc-N-ε-Cbz-L-lysine (Boc-Lys(Cbz)-OH) |

| CAS Number | 82689-20-1[1] | 2389-45-9 |

| Molecular Formula | C₁₉H₃₀N₂O₅ | C₁₉H₂₈N₂O₆ |

| Molecular Weight | 366.45 g/mol (calculated) | 380.44 g/mol |

| Appearance | Expected to be a solid or oil | White to off-white solid |

| Solubility | Expected to be soluble in organic solvents like THF, DCM, and alcohols | Soluble in organic solvents |

| Melting Point | Not available | Data not consistently reported |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of its corresponding carboxylic acid precursor, N-α-Boc-N-ε-Cbz-L-lysine (Boc-Lys(Cbz)-OH). A general and effective method involves the formation of a mixed anhydride followed by reduction with a hydride reagent.

Synthesis of the Precursor: N-α-Boc-N-ε-Cbz-L-lysine

The precursor is synthesized from L-lysine by orthogonal protection of the two amine groups. The ε-amino group is first protected with the Cbz group, followed by the protection of the α-amino group with the Boc group. This ensures regioselectivity and allows for differential deprotection in subsequent synthetic steps.

Reduction of N-α-Boc-N-ε-Cbz-L-lysine to this compound

The following protocol is a general procedure for the reduction of N-protected amino acids to their corresponding alcohols and can be adapted for the synthesis of the target compound.[2]

Experimental Protocol:

-

Mixed Anhydride Formation:

-

Dissolve N-α-Boc-N-ε-Cbz-L-lysine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15°C in an ice-salt bath.

-

Add N-methylmorpholine (NMM) or triethylamine (TEA) (1 equivalent) dropwise while maintaining the temperature.

-

Slowly add ethyl chloroformate or isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature does not rise above -10°C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to allow for the complete formation of the mixed anhydride.

-

-

Reduction:

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in water.

-

Cool the sodium borohydride solution to 0°C.

-

Slowly add the mixed anhydride solution to the cold sodium borohydride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding 1 M HCl to decompose the excess sodium borohydride until the pH is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Caption: Synthetic workflow for the reduction of Boc-Lys(Cbz)-OH.

Applications in Drug Discovery and Development

This compound is a valuable linker moiety in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

Role as a PROTAC Linker

The structure of Boc-Lys(Cbz)-ol provides a flexible and synthetically tractable scaffold for connecting a target protein-binding ligand (warhead) and an E3 ligase-binding ligand. The primary alcohol can be further functionalized, for example, by conversion to an azide or alkyne for click chemistry, or to an aldehyde for reductive amination. The orthogonally protected amines allow for the sequential attachment of the two ligands.

The general workflow for incorporating an amino alcohol linker like this compound into a PROTAC involves several key steps:

-

Linker Synthesis and Functionalization: The primary alcohol of the linker is often converted to a more reactive group for subsequent conjugation.

-

First Ligand Attachment: One of the protected amines is deprotected, and the first ligand (either the warhead or the E3 ligase ligand) is attached via an amide bond formation or other suitable coupling chemistry.

-

Second Ligand Attachment: The second protecting group is removed, and the other ligand is attached.

-

Final PROTAC Assembly: Any further modifications or purifications are carried out to yield the final PROTAC molecule.

Caption: General workflow for PROTAC synthesis using a functionalized amino alcohol linker.

Signaling Pathway in Targeted Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The linker, derived from molecules like this compound, plays a critical role in optimizing the geometry and stability of this ternary complex, which is essential for efficient protein degradation.

Caption: Targeted protein degradation pathway mediated by a PROTAC.

Conclusion

This compound is a highly valuable and versatile chemical entity in modern drug discovery. Its unique structural features, including orthogonally protected amines and a readily functionalizable hydroxyl group, make it an ideal building block for the synthesis of complex bioactive molecules. Its application as a linker in the development of PROTACs highlights its significance in the expanding field of targeted protein degradation. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of therapeutic innovation.

References

An In-Depth Technical Guide to the Synthesis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, a valuable chiral building block in medicinal chemistry and drug development. This document details the synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting. The nomenclature for this compound can be ambiguous; a more precise chemical name is (S)-tert-butyl (6-((benzyloxy)carbonyl)amino-1-hydroxyhexan-2-yl)carbamate, often abbreviated as Boc-Lys(Cbz)-ol. The synthesis commences from the readily available amino acid, (S)-lysine.

The synthetic strategy involves two key transformations: the orthogonal protection of the α- and ε-amino groups of lysine, followed by the selective reduction of the carboxylic acid to a primary alcohol. This approach ensures high yields and maintains the stereochemical integrity of the chiral center.

Synthetic Pathway Overview

The synthesis originates from (S)-lysine, where the α-amino group is protected with a tert-butoxycarbonyl (Boc) group and the ε-amino group is protected with a benzyloxycarbonyl (Cbz or Z) group. The resulting orthogonally protected amino acid, (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid (Boc-Lys(Cbz)-OH), is then subjected to a chemoselective reduction of its carboxylic acid function to yield the target primary alcohol.

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key steps, reagents, and reported yields for the synthesis.

| Step | Transformation | Key Reagents | Typical Yield | Reference |

| 1 | Orthogonal Protection | (Boc)₂O, NaHCO₃, Cbz-OSu | ~92% | [1] |

| 2 | Carboxylic Acid Reduction | CDI, NaBH₄ | ~88% | [2] |

Experimental Protocols

Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid (Boc-Lys(Cbz)-OH)

This procedure outlines the orthogonal protection of (S)-lysine, starting with the protection of the ε-amino group with the Cbz group, followed by the protection of the α-amino group with the Boc group. An alternative route involves the initial protection of the α-amino group. The choice of the route can depend on the desired final product and the solubility of the intermediates. Here, a method for the Nε-Cbz protection of Nα-Boc-L-lysine is described.

Materials:

-

(S)-2-((tert-butoxycarbonyl)amino)-6-aminohexanoic acid (Nα-Boc-L-lysine)

-

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Nα-Boc-L-lysine (1.00 equiv) and sodium bicarbonate (3.00 equiv) in a 1:1 mixture of THF and water.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Cbz-OSu (1.00 equiv) in THF to the reaction mixture.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]

-

Upon completion of the reaction (monitored by TLC), adjust the pH of the mixture to 5-6 with 1N HCl.

-

Extract the aqueous layer three times with ethyl acetate.[1]

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Lys(Cbz)-OH as a yellow oil.[1] The product can be used in the next step without further purification if purity is high, or it can be purified by column chromatography.

Step 2: Synthesis of this compound (Boc-Lys(Cbz)-ol)

This protocol employs a mild and efficient method for the reduction of the carboxylic acid of Boc-Lys(Cbz)-OH to the corresponding primary alcohol using 1,1'-carbonyldiimidazole (CDI) for activation, followed by reduction with sodium borohydride (NaBH₄). This method is advantageous as it proceeds with high yield and retention of stereochemistry.[2]

Materials:

-

(S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid (Boc-Lys(Cbz)-OH)

-

1,1'-Carbonyldiimidazole (CDI)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

To a stirred solution of Boc-Lys(Cbz)-OH (1.0 equiv) in anhydrous THF, add CDI (1.3 equiv) at room temperature.[2]

-

After stirring for 10 minutes, cool the solution to 0 °C in an ice bath.[2]

-

In a separate flask, prepare a solution of NaBH₄ (1.7 equiv) in water.

-

Add the NaBH₄ solution to the reaction mixture in one portion.[2]

-

Stir the resulting solution for 30 minutes at 0 °C.[2]

-

Quench the reaction by adding 1N HCl.[2]

-

Extract the mixture twice with ethyl acetate.[2]

-

Combine the organic extracts and wash successively with saturated NaHCO₃ solution and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and pass it through a short pad of silica gel.[2]

-

Concentrate the filtrate under reduced pressure to obtain this compound as a white solid.[2]

Mechanism Visualization

The reduction of the carboxylic acid proceeds through an activated N-acylimidazolide intermediate, which is then reduced by the hydride from sodium borohydride.

Figure 2: Mechanism of carboxylic acid reduction via CDI activation and NaBH₄.

References

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, a derivative of the amino acid L-lysine, is a chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a hydroxyl group and two differentially protected amine functionalities, makes it a valuable intermediate for the synthesis of complex molecules, including peptidomimetics and other compounds with therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis and purification, and a discussion of its potential applications in drug development based on the activities of related lysine derivatives.

Chemical Properties

This compound, also known by its synonyms Boc-L-Lys(Z)-ol and N-α-t-Butyloxycarbonyl-N-ε-Benzyloxycarbonyl-L-lysinol, possesses well-defined chemical and physical properties. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 82689-20-1 | |

| Molecular Formula | C₁₉H₃₀N₂O₅ | |

| Molecular Weight | 366.45 g/mol | |

| IUPAC Name | Benzyl N-[(5S)-5-{[(tert-butoxy)carbonyl]amino}-6-hydroxyhexyl]carbamate | |

| Melting Point | 62-63 °C | |

| Appearance | White to off-white powder | |

| Predicted Boiling Point | 551.4 ± 50.0 °C | |

| Predicted Density | 1.122 ± 0.06 g/cm³ | |

| Predicted pKa | 12.06 ± 0.46 |

Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of its corresponding carboxylic acid precursor, N-α-Boc-N-ε-Z-L-lysine (Boc-Lys(Z)-OH).

Synthesis of N-α-Boc-N-ε-Z-L-lysine (Boc-Lys(Z)-OH)

The precursor, Boc-Lys(Z)-OH, is a commercially available derivative of L-lysine, widely used in peptide synthesis.[1] Its synthesis involves the selective protection of the α- and ε-amino groups of lysine.

Reduction of Boc-Lys(Z)-OH to this compound (Boc-Lys(Z)-ol)

A general method for the reduction of a protected amino acid to its corresponding amino alcohol involves the use of a suitable reducing agent, such as borane or a mixed anhydride followed by sodium borohydride.

Materials:

-

N-α-Boc-N-ε-Z-L-lysine (Boc-Lys(Z)-OH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Formation of Mixed Anhydride: Dissolve Boc-Lys(Z)-OH in anhydrous THF and cool the solution to -15 °C in an ice-salt bath. Add triethylamine, followed by the dropwise addition of ethyl chloroformate, ensuring the temperature remains below -10 °C. Stir the reaction mixture at this temperature for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride in a small amount of water and add it to the reaction mixture at -15 °C. Follow this with the addition of methanol. Allow the reaction to stir for 2-3 hours, gradually warming to room temperature.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Procedure:

-

Column Preparation: Pack a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.

Potential Applications in Drug Development

-

Lysine-Targeted Inhibitors: The development of covalent inhibitors that target lysine residues is an emerging area in drug discovery.[2] These inhibitors can overcome challenges associated with difficult-to-drug targets. As a modified lysine building block, this compound could be incorporated into molecules designed to covalently bind to specific lysine residues in target proteins.

-

Peptide-Based Therapeutics: Lysine and its derivatives are fundamental components of many biologically active peptides. The synthesis of peptides with modified lysine residues can lead to compounds with improved stability, cell permeability, and therapeutic efficacy.[3][4][5] this compound can serve as a precursor for introducing a lysinol moiety into peptide chains.

-

Epigenetic Modulators: Lysine modifications, such as acetylation and methylation, are key epigenetic events. The development of inhibitors or modulators of the enzymes responsible for these modifications is a major focus in cancer and other diseases.[6][7] Lysine derivatives are being explored as scaffolds for the design of such modulators.

Logical Workflow

Caption: Synthetic and purification workflow for this compound.

References

- 1. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 2. annualreviews.org [annualreviews.org]

- 3. Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Biological activity of amide derivatives of lysine. | Semantic Scholar [semanticscholar.org]

- 6. Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Strategic Chemistry Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

spectral data for (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Technical Guide: (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Synonyms: Nα-Boc-Nε-Z-L-lysinol, Boc-L-Lys(Z)-ol CAS Number: 82689-20-1 Molecular Formula: C₁₉H₃₀N₂O₅ Molecular Weight: 366.45 g/mol

This document provides a comprehensive technical overview of this compound, a valuable building block in peptide synthesis and other areas of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals.

Spectral Data

While a complete, publicly available experimental dataset was not identified in a single source, the expected spectral characteristics based on the chemical structure are summarized below. These values are predictive and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.35 | m | 5H | C₆H₅- |

| ~5.10 | s | 2H | -CH₂-Ph |

| ~4.90 | d | 1H | NH-Boc |

| ~3.60 | m | 1H | CH-NHBoc |

| ~3.50 | t | 2H | CH₂-OH |

| ~3.15 | q | 2H | CH₂-NHZ |

| ~1.80 - 1.30 | m | 6H | -CH₂-CH₂-CH₂- |

| 1.45 | s | 9H | C(CH₃)₃ |

| (broad) | s | 1H | -OH |

Solvent: CDCl₃. These are estimated chemical shifts and coupling patterns.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | C=O (Boc) |

| ~156.0 | C=O (Z) |

| ~136.5 | C (aromatic, quat.) |

| ~128.5 | CH (aromatic) |

| ~128.0 | CH (aromatic) |

| ~127.8 | CH (aromatic) |

| ~79.5 | C(CH₃)₃ |

| ~67.0 | -CH₂-Ph |

| ~62.5 | CH₂-OH |

| ~54.0 | CH-NHBoc |

| ~40.5 | CH₂-NHZ |

| ~32.0 | CH₂ |

| ~29.0 | CH₂ |

| ~28.5 | C(CH₃)₃ |

| ~22.5 | CH₂ |

Solvent: CDCl₃. These are estimated chemical shifts.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3350 | N-H stretch (carbamate) |

| ~3030 | C-H stretch (aromatic) |

| ~2970, 2870 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1250, 1170 | C-O stretch (carbamate) |

| ~1050 | C-O stretch (alcohol) |

| ~750, 695 | C-H bend (aromatic) |

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M+H]⁺ | 367.2228 |

| [M+Na]⁺ | 389.2047 |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

Nα-Boc-Nε-Z-L-lysine

-

Isobutyl chloroformate

-

N-Methylmorpholine (NMM)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of Nα-Boc-Nε-Z-L-lysine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add N-methylmorpholine (1.1 eq).

-

Slowly add isobutyl chloroformate (1.1 eq) and stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.

-

In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water.

-

Slowly add the sodium borohydride solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Disclaimer: The spectral data provided are predicted values and should be used for reference purposes only. The experimental protocol is a suggested method based on standard organic synthesis techniques. Researchers should always consult relevant safety data sheets (SDS) and perform appropriate risk assessments before conducting any chemical synthesis.

An In-depth Technical Guide to the 13C NMR Spectroscopy of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate. Due to the absence of publicly available experimental data for this specific molecule, this document leverages spectral data from analogous structures and established principles of NMR spectroscopy to provide a robust prediction of the chemical shifts. This information is critical for researchers involved in the synthesis and characterization of carbamate-protected amino alcohols, which are common intermediates in pharmaceutical development.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit 15 distinct signals in a deuterated chloroform (CDCl3) solvent. The chemical shifts are estimated based on the electronic environment of each carbon atom, drawing comparisons from known values for N-Boc protected amines, N-Cbz protected amines, and hexane-diol derivatives.[1][2][3] The predicted data is summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | ~62.5 | Methylene carbon bearing a primary alcohol, deshielded by the oxygen atom. |

| C2 | ~38.0 | Methylene carbon in the hexane backbone. |

| C3 | ~25.0 | Methylene carbon in the hexane backbone. |

| C4 | ~30.0 | Methylene carbon adjacent to the chiral center. |

| C5 | ~53.0 | Chiral methine carbon, deshielded by the adjacent nitrogen of the Cbz group. |

| C6 | ~41.0 | Methylene carbon adjacent to the nitrogen of the Boc group. |

| C7 (Boc C=O) | ~156.0 | Carbonyl carbon of the tert-butoxycarbonyl (Boc) group.[2] |

| C8 (Boc quat. C) | ~79.5 | Quaternary carbon of the Boc group, deshielded by oxygen.[2] |

| C9 (Boc CH3) | ~28.4 | Methyl carbons of the Boc group.[2] |

| C10 (Cbz C=O) | ~156.5 | Carbonyl carbon of the benzyloxycarbonyl (Cbz) group. |

| C11 (Cbz CH2) | ~67.0 | Methylene carbon of the benzyl group, deshielded by oxygen. |

| C12 (Cbz Cipso) | ~136.5 | ipso-Carbon of the aromatic ring. |

| C13 (Cbz Cortho) | ~128.5 | ortho-Carbons of the aromatic ring. |

| C14 (Cbz Cmeta) | ~128.1 | meta-Carbons of the aromatic ring. |

| C15 (Cbz Cpara) | ~128.0 | para-Carbon of the aromatic ring. |

Proposed Experimental Protocol

The following outlines a general procedure for the synthesis and subsequent 13C NMR analysis of this compound.

Synthesis

A plausible synthetic route would involve the selective protection of a diaminohexanol precursor. A typical procedure would start with the mono-N-Boc protection of (S)-6-aminohexane-1,2-diol, followed by benzylation of the remaining amino group.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of CDCl3 is standard for many organic compounds and its residual solvent peak at approximately 77.16 ppm can serve as an internal reference.[4]

-

Instrumentation: Acquire the 13C NMR spectrum on a 100 or 125 MHz NMR spectrometer.[5]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: Approximately 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum.

Visualization of Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the predicted 13C NMR data.

Caption: Molecular structure and carbon numbering for 13C NMR assignment.

References

A Technical Guide to the Retrosynthetic Analysis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed retrosynthetic analysis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, a differentially protected derivative of (S)-5-hydroxylysinol. The core of this strategy involves the selective protection of L-lysine, followed by the stereospecific reduction of the carboxylic acid moiety. This document outlines the key synthetic transformations, providing detailed experimental protocols for the synthesis of the pivotal intermediate, N-α-Boc-N-ε-Cbz-L-lysine, and its subsequent reduction to the target molecule. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic pathway. The primary disconnection lies in the reduction of the C1 carboxylic acid to a primary alcohol. This leads back to the key intermediate, N-α-Boc-N-ε-Cbz-L-lysine. This intermediate, in turn, can be synthesized from L-lysine through a selective protection strategy, where the α-amino and ε-amino groups are orthogonally protected with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, respectively. The stereochemistry at C5 is inherent from the starting material, L-lysine.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: N-α-Boc-N-ε-Cbz-L-lysine

The synthesis of the orthogonally protected lysine derivative, N-α-Boc-N-ε-Cbz-L-lysine, is a critical step. A common and effective method involves the initial protection of the ε-amino group of L-lysine with a Cbz group, followed by the protection of the α-amino group with a Boc group.

Experimental Protocol: Synthesis of N-ε-Cbz-L-lysine

-

Dissolution and Basification: L-lysine monohydrochloride is dissolved in an aqueous solution of sodium bicarbonate. The bicarbonate acts as a base to neutralize the hydrochloride and the acid formed during the reaction.

-

Cbz Protection: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution. The reaction is stirred for several hours to ensure complete protection of the more reactive ε-amino group.

-

Work-up and Isolation: The reaction mixture is washed with an organic solvent to remove unreacted Cbz-Cl and other impurities. The aqueous layer is then acidified to precipitate the N-ε-Cbz-L-lysine, which is collected by filtration.

Experimental Protocol: Synthesis of N-α-Boc-N-ε-Cbz-L-lysine

-

Dissolution: N-ε-Cbz-L-lysine is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and water.

-

Basification: A base such as sodium bicarbonate or sodium hydroxide is added to deprotonate the α-amino group.

-

Boc Protection: Di-tert-butyl dicarbonate (Boc)₂O is added to the reaction mixture, which is then stirred at room temperature.

-

Work-up and Isolation: The organic solvent is removed under reduced pressure. The aqueous solution is then acidified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield N-α-Boc-N-ε-Cbz-L-lysine.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | L-Lysine·HCl | Cbz-Cl, NaHCO₃ | Water | 70-85 | >95 |

| 2 | N-ε-Cbz-L-lysine | (Boc)₂O, NaHCO₃ | Dioxane/Water | 85-95 | >98 |

Reduction to this compound

The final step in the synthesis is the reduction of the carboxylic acid of N-α-Boc-N-ε-Cbz-L-lysine to the corresponding primary alcohol. A mild and selective method is required to avoid the cleavage of the Boc and Cbz protecting groups. The mixed anhydride method followed by reduction with sodium borohydride is a well-established and suitable procedure.

Experimental Protocol: Reduction of N-α-Boc-N-ε-Cbz-L-lysine

-

Formation of Mixed Anhydride: N-α-Boc-N-ε-Cbz-L-lysine is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -15 °C). A tertiary amine base like N-methylmorpholine (NMM) is added, followed by the dropwise addition of isobutyl chloroformate to form the mixed anhydride in situ.

-

Reduction: A solution of sodium borohydride in water is then added slowly to the reaction mixture, maintaining the low temperature. The borohydride selectively reduces the activated carboxylic acid.

-

Work-up and Purification: The reaction is quenched by the addition of an acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the target molecule.

Quantitative Data

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| N-α-Boc-N-ε-Cbz-L-lysine | NaBH₄ (via mixed anhydride) | THF | -15 to 0 | 80-90 |

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence starting from L-lysine.

Caption: Synthetic workflow for the target molecule.

Conclusion

The retrosynthetic analysis of this compound presented herein outlines a robust and efficient synthetic route. The strategy relies on the well-established methodologies of selective amine protection and mild reduction of carboxylic acids. The detailed experimental protocols and summarized quantitative data provide a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reproducible and scalable synthesis of this and related orthogonally protected amino alcohols.

The Synthetic Versatility of Protected Chiral Diamino Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protected chiral diamino alcohols are a class of organic compounds that have garnered significant attention in modern synthetic chemistry. Their unique structural motif, featuring two protected amine functionalities and a hydroxyl group on a chiral scaffold, makes them exceptionally versatile ligands and building blocks. The presence of stereogenic centers and the ability to coordinate with metal centers have established these compounds as powerful tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific stereochemistry. This technical guide provides an in-depth exploration of the synthesis, applications, and experimental methodologies associated with protected chiral diamino alcohols, with a focus on their role in asymmetric catalysis and the synthesis of bioactive molecules.

Synthesis of Protected Chiral Diamino Alcohols

The synthesis of protected chiral diamino alcohols often commences from readily available chiral precursors, such as amino acids or other natural products.[1] A common strategy involves the reduction of N-protected amino acids or their derivatives to the corresponding amino alcohols, followed by the introduction of the second amino group. The choice of protecting groups for the amine functionalities is crucial and can influence the stereochemical outcome of subsequent reactions.[2] Commonly employed protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and phthalimido (Phth) groups. The selection of a particular protecting group depends on its stability under various reaction conditions and the ease of its removal.[3][4][5]

For instance, Boc-protected amino alcohols can be prepared from the corresponding N-tert-butoxycarbonyl-L-amino acids by reduction.[6] Similarly, the phthalimido group can be introduced and later removed under specific conditions, offering an orthogonal protection strategy.[7][8] The regioselectivity of reactions involving protected amino ketones can be controlled by the choice of the protecting group, providing access to either 1,2- or 1,4-diamines.[2]

Core Applications in Asymmetric Catalysis

Protected chiral diamino alcohols have proven to be highly effective ligands in a variety of metal-catalyzed asymmetric reactions. Their bidentate or tridentate coordination to a metal center creates a well-defined chiral environment, which directs the stereochemical course of the reaction, leading to high enantioselectivity.

Asymmetric Addition of Diethylzinc to Aldehydes

One of the most well-established applications of chiral diamino alcohols is in the enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols.[9][10] In this reaction, the chiral ligand, in conjunction with a metal salt (often a titanium or zinc species), forms a chiral catalyst that facilitates the transfer of an ethyl group from diethylzinc to the aldehyde in a highly stereoselective manner.[11][12][13] The enantiomeric excess (ee) of the resulting alcohol is a key measure of the catalyst's effectiveness.

Table 1: Performance of Selected Chiral Diamino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Chiral Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (1R,2R)-N,N'-Dibenzyl-1,2-diamino-1,2-diphenylethane derived ligand | 95 | 98 | [14] |

| Pinane-based aminodiol | up to 87 | up to 87 | [13] |

| Pyrrolidine-derived atropisomeric amino alcohol | nearly quantitative | up to 95 | [15] |

| Amino-TADDOL derivatives | --- | up to 88 | [15] |

| Pyrrolidine-based β-amino alcohols | --- | up to 80 | [15] |

Asymmetric Transfer Hydrogenation of Ketones

Chiral diamino alcohol derivatives are also pivotal ligands in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols.[16] Ruthenium complexes bearing chiral diphosphine and diamine ligands are particularly effective catalysts for this transformation.[17][18] The reaction typically employs a hydrogen donor, such as 2-propanol or formic acid, and proceeds with high enantioselectivity.[19] This method provides a powerful tool for the synthesis of enantiomerically enriched alcohols, which are common structural motifs in pharmaceuticals.

Table 2: Enantioselective Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

| Substrate | Chiral Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | Ru-TsDPEN complex | >99 | 98 | [16] |

| 4-Chromone | Ru(OTf)--INVALID-LINK-- | quantitative | 98 | [16] |

| Various Aromatic Ketones | TolBINAP/DMAPEN–ruthenium(II) complex | high | up to >99 | [16] |

Asymmetric Mannich and Michael Additions

Protected chiral diamino alcohols and their derivatives serve as efficient organocatalysts or ligands in asymmetric Mannich and Michael reactions. In the Mannich reaction, these catalysts promote the stereoselective addition of a ketone to an imine, yielding chiral β-amino ketones.[20] The choice of protecting group on the amino ketone can dictate the regioselectivity of the reaction, leading to either 1,2- or 1,4-diamines.[2]

Similarly, in the Michael addition, chiral diamino-based catalysts facilitate the enantioselective addition of nucleophiles to α,β-unsaturated compounds.[21][22][23] For instance, the addition of thiophenols to cycloalkenones can be accelerated with high enantioselectivity using a chiral aminodiol-derived catalyst.[21]

Table 3: Performance of Chiral Diamino-derived Catalysts in Asymmetric Addition Reactions

| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Mannich Reaction | l-proline-derived tetrazole | Phthalimidoacetone and imine | 86 | 97 | [2] |

| Michael Addition | Cinchona-based primary-tertiary diamine | Enone carbamates | 75-95 | up to 99 | [22] |

| Michael Addition | (R,R)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol derived catalyst | Thiophenol and Cyclohexenone | high | high | [21][24] |

Experimental Protocols

General Protocol for Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example for the enantioselective ethylation of benzaldehyde using a chiral amino alcohol ligand.[14]

Materials:

-

Chiral amino alcohol ligand (e.g., (1R,2R)-N,N'-Dibenzyl-1,2-diamino-1,2-diphenylethane derived ligand) (0.02 mmol, 2 mol%)

-

Anhydrous Toluene (5 mL)

-

Diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol)

-

Freshly distilled Benzaldehyde (1.0 mmol)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous MgSO₄

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol catalyst in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add the diethylzinc solution dropwise via syringe and stir the mixture at 0 °C for 30 minutes.

-

Add freshly distilled benzaldehyde dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

General Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol outlines a general procedure for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.[16]

Materials:

-

Ru-catalyst (e.g., Ru(OTf)--INVALID-LINK--) (S/C ratio of 1000)

-

Prochiral ketone (e.g., 4-chromanone)

-

Methanol

-

Hydrogen gas

Procedure:

-

In a suitable pressure reactor, dissolve the prochiral ketone in methanol.

-

Add the chiral Ru-catalyst.

-

Pressurize the reactor with hydrogen gas (e.g., 17 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (e.g., 8 hours).

-

After cooling to room temperature and releasing the pressure, remove the solvent under reduced pressure.

-

The crude product can be purified by standard techniques such as column chromatography to yield the enantiomerically enriched alcohol.

Visualizations of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanistic pathways and experimental workflows involving protected chiral diamino alcohols.

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.

Caption: Logical flow of a protecting group strategy in synthesis.

Role in Drug Development and Bioactive Molecules

The ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Chiral diamino alcohols and the molecules derived from them are crucial building blocks for a wide range of pharmaceuticals and bioactive natural products.[1][25][26] For example, the γ-amino alcohol structural motif is present in several drugs, including anti-HIV medications. The asymmetric synthesis of 1,2-amino alcohol-containing drugs has been achieved with high enantioselectivity using ruthenium-catalyzed asymmetric transfer hydrogenation, highlighting the industrial relevance of these methods.[25] The development of efficient synthetic routes to these chiral building blocks is therefore a continuous area of research for medicinal chemists and process development scientists.

Conclusion

Protected chiral diamino alcohols are indispensable tools in the arsenal of the modern synthetic chemist. Their utility as chiral ligands and building blocks has been demonstrated in a wide array of applications, most notably in asymmetric catalysis. The ability to fine-tune the steric and electronic properties of these molecules through the judicious choice of protecting groups and chiral backbones allows for the development of highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds. As the demand for chiral drugs and complex molecules continues to grow, the importance of protected chiral diamino alcohols in both academic research and industrial applications is set to increase even further. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals seeking to leverage the synthetic potential of this remarkable class of compounds.

References

- 1. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. researchgate.net [researchgate.net]

- 7. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 8. Phthalimides [organic-chemistry.org]

- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 10. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Robust Boc Protection of Chiral Amino Alcohols

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its widespread use is attributed to its stability across a broad range of chemical conditions and its facile, selective removal under mild acidic conditions. Chiral amino alcohols are pivotal structural motifs found in numerous pharmaceuticals, natural products, and chiral ligands. The protection of the amino group in these molecules is a critical step to prevent undesired side reactions during subsequent synthetic transformations.

This application note provides a detailed and reliable protocol for the N-Boc protection of chiral amino alcohols using di-tert-butyl dicarbonate (Boc₂O). The protocol is broadly applicable to a variety of chiral amino alcohols, including but not limited to (S)-phenylalaninol, (S)-prolinol, and (S)-valinol.

Data Presentation

The following table summarizes representative yields for the Boc protection of various chiral amino alcohols under different reaction conditions.

| Chiral Amino Alcohol | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (S)-Phenylalaninol | - | Methanol | 5 - 20 | Not Specified | 94 | [1] |

| General Amines | Triethylamine | Water/Methanol | 55 | 16 | 90-97 | |

| General Amines | Sodium Hydroxide | Dichloromethane/Water | Room Temp | Not Specified | High | [2] |

| (S)-Prolinol Derivative | Triethylamine/DMAP | Dichloromethane | Room Temp | 48 | 85 | [3] |

| General Amines | - | Water/Acetone | Room Temp | 0.1 - 0.2 | Excellent | [4] |

Experimental Protocols

This section details the general protocol for the Boc protection of a chiral amino alcohol. Specific examples for (S)-phenylalaninol, (S)-prolinol, and (S)-valinol are provided.

Materials:

-

Chiral amino alcohol (e.g., (S)-phenylalaninol, (S)-prolinol, (S)-valinol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., Triethylamine (TEA), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) - catalytic)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Dioxane, Water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

General Procedure:

-

Dissolution: In a round-bottom flask, dissolve the chiral amino alcohol (1.0 equivalent) in the chosen solvent.

-

Base Addition: If using a base, add it to the solution. For solid bases like NaOH, it is often dissolved in water to create a biphasic system with an organic solvent.

-

Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.05 - 1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often exothermic, and for sensitive substrates, the addition can be performed at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature or the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

Example Protocol for (S)-N-Boc-phenylalaninol:

-

To a stirred solution of (S)-phenylalaninol (1.0 g, 6.6 mmol) in methanol (20 mL), add di-tert-butyl dicarbonate (1.58 g, 7.26 mmol) at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by recrystallization from ethyl acetate/hexanes to afford N-Boc-(S)-phenylalaninol as a white solid.

Example Protocol for (S)-N-Boc-prolinol:

-

Dissolve (S)-prolinol (1.0 g, 9.9 mmol) in dichloromethane (20 mL).

-

Add triethylamine (1.5 mL, 10.9 mmol).

-

Add a solution of di-tert-butyl dicarbonate (2.38 g, 10.9 mmol) in dichloromethane (10 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Follow the general work-up and purification procedure.

Example Protocol for (S)-N-Boc-valinol:

-

Dissolve (S)-valinol (1.0 g, 9.7 mmol) in a 1:1 mixture of dioxane and water (20 mL).

-

Add sodium hydroxide (0.4 g, 10 mmol) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (2.33 g, 10.7 mmol) and stir vigorously at room temperature for 4-6 hours.

-

Follow the general work-up and purification procedure.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Boc protection of a chiral amino alcohol.

Reaction Mechanism

Caption: Simplified mechanism of Boc protection of an amino group.

Troubleshooting and Safety Precautions

-

Side Reactions: The formation of di-Boc protected products can occur with primary amines, especially with prolonged reaction times or in the presence of a strong catalyst like DMAP.[2] To minimize this, use a slight excess of Boc₂O (1.05-1.1 equivalents) and monitor the reaction closely. Over-protection of the hydroxyl group is generally not observed as amines are significantly more nucleophilic than alcohols.

-

Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure the reagents are of good quality, as Boc₂O can decompose over time.

-

Purification: The product is often an oil or a low-melting solid. If purification by recrystallization is difficult, flash column chromatography using a gradient of ethyl acetate in hexanes is recommended.

-

Safety: Di-tert-butyl dicarbonate is a solid with a low melting point and can cause skin and eye irritation. It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can produce carbon dioxide gas, so it should not be performed in a sealed vessel. Triethylamine and other organic solvents are flammable and should be handled with care.

References

- 1. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]

Application Note: Selective Mono-N-Benzyloxycarbonyl (Cbz) Protection of 1,5-Diamines

Audience: Researchers, scientists, and drug development professionals.

Introduction The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals.[1] Its popularity stems from its stability across a range of chemical conditions and its straightforward removal via catalytic hydrogenolysis.[1] A significant challenge arises when working with symmetrical diamines, such as 1,5-diaminopentane (cadaverine), where achieving selective mono-protection over di-protection is crucial for subsequent synthetic steps. This document provides detailed protocols for the selective mono-N-Cbz protection of 1,5-diamines.

Core Concepts The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[2] This reaction liberates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the formation of an unreactive ammonium salt.[2] The choice of base, solvent, and careful control of stoichiometry are critical for maximizing the yield of the mono-protected product and minimizing the di-protected byproduct.[2]

Experimental Protocols

Protocol 1: Classical Schotten-Baumann Conditions

This method is a robust and widely used procedure for N-Cbz protection, adapted here for the selective mono-protection of 1,5-diamines. The use of a biphasic solvent system and a mild inorganic base is common.[3]

Materials:

-

1,5-Diamine (e.g., 1,5-diaminopentane) (1.0 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.05 - 1.1 equiv)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the 1,5-diamine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 2:1 mixture of THF and water.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add benzyl chloroformate (1.05 equiv) dropwise to the cold solution over 20-30 minutes, ensuring the temperature remains below 5 °C.[2]

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for 18-20 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]

-

Concentrate the filtrate in vacuo to yield the crude product.

-

Purify the residue by silica gel column chromatography to isolate the mono-Cbz-protected 1,5-diamine.

Protocol 2: Environmentally Benign Protection in Water

This protocol offers a greener alternative, eliminating the need for organic solvents in the reaction step and often leading to high yields and selectivity.[4]

Materials:

-

1,5-Diamine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

-

Water (H₂O, distilled or tap)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a flask, create a mixture of the 1,5-diamine (1.0 equiv) and benzyl chloroformate (1.05 equiv).[4]

-

Add water (approx. 3 mL per 1 mmol of diamine) to the mixture.

-

Stir the suspension vigorously at room temperature. Aliphatic amines typically react within minutes (5-15 min).[4]

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Upon completion, add more water (approx. 10 mL) and extract the product with ethyl acetate (2x volumes).[4]

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product via silica gel column chromatography to obtain the pure mono-protected product.[4]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the mono-Cbz protection of 1,5-diaminopentane.

| Parameter | Protocol 1: Schotten-Baumann | Protocol 2: Water-Based |

| Diamine | 1,5-Diaminopentane | 1,5-Diaminopentane |

| Equivalents of Cbz-Cl | 1.05 - 1.1 | 1.05 |

| Base | Sodium Bicarbonate (2.0 equiv) | None (autocatalytic) |

| Solvent | THF / Water (2:1) | Water |

| Temperature | 0 °C to Room Temp | Room Temp |

| Reaction Time | 20 - 22 hours | 5 - 15 minutes |

| Typical Yield | ~90% (for mono-protection)[3] | >95%[4] |

| Workup | Aqueous Extraction | Aqueous Extraction |

| Purification | Column Chromatography | Column Chromatography |

Troubleshooting

-

Formation of Di-Protected Product: The primary side reaction is the formation of the di-Cbz protected diamine. To minimize this, ensure slow, dropwise addition of Cbz-Cl at low temperatures and use no more than 1.1 equivalents.[2]

-

Hydrolysis of Cbz-Cl: Benzyl chloroformate can react with water to form benzyl alcohol.[2] While Protocol 2 utilizes water, the rapid reaction with the amine outcompetes hydrolysis. In Protocol 1, performing the reaction at 0 °C minimizes this side reaction.

-

Safety: Benzyl chloroformate is a lachrymator and corrosive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[5]

Visualized Workflow

References

Application Notes and Protocols for the Selective Deprotection of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecules. (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate is a valuable chiral building block possessing two distinct amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz or Z) group. The orthogonal nature of these protecting groups allows for their selective removal, enabling the stepwise functionalization of the diamine backbone.[1] This document provides detailed application notes and experimental protocols for the selective deprotection of either the Boc or the Cbz group from this substrate, leaving the other intact.

The ability to selectively unmask one of the two amine functionalities opens up avenues for diverse synthetic transformations, such as the introduction of different substituents, peptide coupling, or cyclization reactions, which are critical steps in the synthesis of novel therapeutic agents.

Chemical Structures and Reaction Pathways

The selective deprotection strategies for this compound are outlined below. The choice of deprotection method is dictated by the desired synthetic outcome.

References

Application Notes and Protocols for Selective Cbz Deprotection via Hydrogenation in the Presence of a Boc Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) groups are two of the most prevalent amine protecting groups. Their widespread use stems from their distinct and predictable reactivity, which allows for their selective removal—a concept known as orthogonal deprotection. This document provides detailed application notes and protocols for the selective deprotection of the Cbz group via hydrogenation while leaving the Boc group intact. This transformation is crucial when the synthetic strategy requires the unmasking of an amine for subsequent reactions while other parts of the molecule remain protected.

The orthogonality of the Cbz and Boc groups is founded on their differential lability. The Cbz group is readily cleaved by catalytic hydrogenolysis, a mild reduction method, whereas the Boc group is stable under these conditions but labile to acidic treatment. This difference in reactivity enables chemists to selectively deprotect the Cbz-protected amine with high yields and selectivity.

Principle of Selectivity

The selective removal of the Cbz group in the presence of a Boc group is achieved through catalytic hydrogenation. This reaction involves the cleavage of the benzylic C-O bond of the Cbz group by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C). The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed from the reaction mixture. Conversely, the Boc group, which lacks a similar benzylic linkage, is resistant to cleavage by hydrogenolysis.

Catalytic Systems and Hydrogen Sources

The most common catalytic system for this transformation is 10% Palladium on carbon (Pd/C). Pearlman's catalyst, 20% Palladium hydroxide on carbon (Pd(OH)₂/C), is also highly effective and can sometimes offer advantages in terms of reaction rate and catalyst stability.

Hydrogen can be supplied in various forms:

-

Hydrogen Gas (H₂): This is the most traditional method, where the reaction is conducted under an atmosphere of hydrogen gas, often using a balloon or a Parr hydrogenation apparatus.

-

Catalytic Transfer Hydrogenation (CTH): This method offers a safer and often more convenient alternative to using flammable hydrogen gas. A hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include:

-

Ammonium formate (HCO₂NH₄)

-

Formic acid (HCO₂H)

-

Cyclohexene or cyclohexadiene

-

Quantitative Data on Hydrogenation Conditions

The following tables summarize various conditions for the selective hydrogenation of the Cbz group in the presence of a Boc group, compiled from literature sources.

Table 1: Catalytic Hydrogenation using Hydrogen Gas (H₂)

| Substrate Example | Catalyst (mol%) | H₂ Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |

| Cbz-Phe(Boc)-OH | 10% Pd/C (cat.) | 1 atm (balloon) | MeOH | Room Temp | 2 | >95 | Excellent | |

| N-Cbz-N'-Boc-piperazine | 10% Pd/C (10 wt%) | 50 psi | EtOH | 25 | 4 | 98 | Excellent | F. W. Hartog et al. (2010) |

| Di-Cbz-Lys(Boc)-OMe | 10% Pd/C (cat.) | 1 atm (balloon) | MeOH | Room Temp | 16 | ~95 | Excellent | P. G. Reddy et al. (2007) |

| Cbz-protected amine | 5% Pd/C (cat.) | 1 atm | MeOH | 60 | 40 | Not specified | Good |

Table 2: Catalytic Transfer Hydrogenation (CTH)

| Substrate Example | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |

| Cbz-Val-Ala-OAllyl | 10% Pd/C | Ammonium Formate | MeOH | Room Temp | 0.5 | 95 | Excellent | S. Chandrasekhar et al. (2001) |

| Cbz-protected amine | 10% Pd/C | Ammonium Formate | i-PrOH | Microwave | ~10 min | High | Good | |

| Cbz-protected peptide | Pd Black | Formic Acid/EtOH | 25 | 1.5 | Not specified | Good | Good | |

| Cbz-protected amine | 10% Pd/C | Cyclohexene | EtOH | Reflux | 2 | 92 | Excellent | G. M. Anantharamaiah et al. (1982) |

Experimental Protocols

Protocol 1: Selective Cbz Deprotection using Hydrogen Gas

Materials:

-

Cbz- and Boc-protected substrate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Dissolve the Cbz- and Boc-protected substrate in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

-

Seal the flask with a septum and purge the flask with an inert gas (N₂ or Ar) for several minutes.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully purge the flask with an inert gas to remove any residual hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude product.

-

Purify the product as necessary by crystallization or column chromatography.

Protocol 2: Selective Cbz Deprotection using Catalytic Transfer Hydrogenation with Ammonium Formate

Materials:

-

Cbz- and Boc-protected substrate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCO₂NH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Dissolve the Cbz- and Boc-protected substrate in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add ammonium formate (typically 3-5 equivalents).

-

Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and may evolve gas (CO₂).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be further purified by an aqueous work-up to remove any remaining ammonium salts, followed by extraction with an organic solvent and subsequent purification if necessary.

Mandatory Visualizations

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Caption: General experimental workflow for selective Cbz deprotection.

Troubleshooting and Considerations

-

Catalyst Poisoning: Substrates containing sulfur or certain other functional groups can poison the palladium catalyst, leading to incomplete or slow reactions. In such cases, increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst may be beneficial.

-

Over-reduction: In molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers), care must be taken to avoid their reduction. The choice of catalyst and reaction conditions can influence selectivity.

-

Incomplete Reaction: If the reaction stalls, it may be due to catalyst deactivation or insufficient hydrogen. Adding fresh catalyst or ensuring a continuous supply of hydrogen can help drive the reaction to completion.

-

Safety: When using hydrogen gas, appropriate safety precautions must be taken due to its flammability. Catalytic transfer hydrogenation is a generally safer alternative. Palladium on carbon is flammable when dry and should be handled with care.

Conclusion

The selective hydrogenolysis of a Cbz group in the presence of a Boc group is a reliable and widely used transformation in organic synthesis. The orthogonality of these two protecting groups is a cornerstone of modern synthetic strategies, particularly in peptide synthesis. By carefully selecting the catalyst, hydrogen source, and reaction conditions, researchers can achieve high yields and excellent selectivity for this crucial deprotection step. The protocols and data provided in these application notes serve as a valuable resource for planning and executing this important chemical transformation.

Application Notes and Protocols for the Acidic Cleavage of Boc Groups from Dicarbamates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis, prized for its stability in a broad range of chemical environments and its facile removal under acidic conditions.[1] This attribute is particularly crucial in the multi-step synthesis of complex molecules such as peptides and pharmaceuticals, where selective deprotection is often required.[1][2] While the cleavage of a single Boc group from a monocarbamate is a well-documented process, the deprotection of dicarbamates, specifically N,N-diBoc-protected amines, presents unique considerations for achieving either selective mono-deprotection or complete removal of both Boc groups.

This document provides detailed application notes and protocols for the acidic cleavage of Boc groups from dicarbamates, offering a comparative analysis of common acidic reagents and conditions. The information presented herein is intended to guide researchers in selecting the optimal strategy for their specific synthetic needs, ensuring high yields and purity of the desired amine products.

Mechanism of Acidic Boc Cleavage

The acidic cleavage of the Boc group proceeds via a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the carbamate by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent fragmentation of the protecting group. The key step is the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to release carbon dioxide and the free amine. In the acidic reaction medium, the newly liberated amine is protonated to form the corresponding ammonium salt.[1]

dot digraph "Acidic_Cleavage_of_Boc_Group" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#202124"];